molecular formula C18H24ClFN4OS B4573806 1'-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4573806
M. Wt: 398.9 g/mol
InChI Key: UXVLFTHSKCEEAG-UHFFFAOYSA-N
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Description

1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipiperidine backbone with a carbamothioyl group attached to a 3-chloro-4-fluorophenyl ring, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the 3-chloro-4-fluorophenyl intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipiperidine backbone may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide stands out due to its unique combination of a bipiperidine backbone and a carbamothioyl group. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of 1’-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN4OS/c19-14-12-13(4-5-15(14)20)22-17(26)23-10-6-18(7-11-23,16(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVLFTHSKCEEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC(=C(C=C3)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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